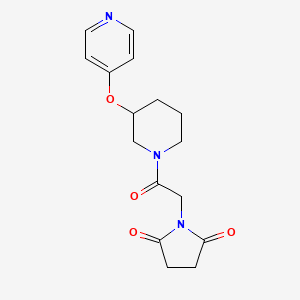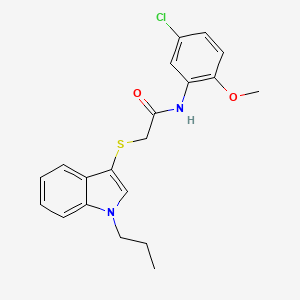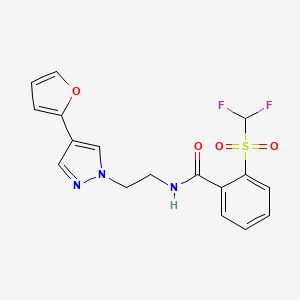
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.413. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Formulation Development for Poorly Water-Soluble Compounds
A study conducted by Burton et al. (2012) focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aimed at increasing in vivo exposure for early toxicology and clinical studies. This research could be relevant for enhancing the bioavailability of compounds similar to "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" through solubilized, precipitation-resistant formulations, showing significant potential for early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
2. Neuropharmacological Applications
Research on selective 5-HT(1A) receptor agonists, such as the compound investigated by Colpaert et al. (2004), illustrates the potential for compounds like "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" to be used in the treatment of neuropathic pain and perhaps other neuropharmacological disorders. This work highlights the therapeutic potential of targeting specific serotonin receptors for treating chronic pain conditions (Colpaert et al., 2004).
3. Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of similar heterocyclic compounds for antimicrobial and antiproliferative activities, as explored by Prasad et al. (2018), suggest a potential research direction for "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone". Their work on novel bioactive heterocycles could pave the way for this compound's application in developing new antimicrobial agents and cancer therapeutics (Prasad et al., 2018).
4. Chemical Structure and Molecular Interaction Studies
Studies focused on the molecular interaction and structural analysis of related compounds, such as those conducted by Shim et al. (2002), provide insights into the binding interactions with receptors. These findings are crucial for understanding the pharmacodynamics of compounds like "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" and can inform the design of receptor-targeted therapeutics (Shim et al., 2002).
properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-24-10-8-18(23-24)15-3-2-9-25(13-15)20(26)19-11-16(12-22-19)14-4-6-17(21)7-5-14/h4-8,10-12,15,22H,2-3,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAFWPJUDJSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)



![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)


![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)
